molecular formula C10H17Cl4N3 B2434639 6-Chloro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride CAS No. 1707365-35-2

6-Chloro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride

Cat. No.: B2434639
CAS No.: 1707365-35-2
M. Wt: 321.07
InChI Key: WWEBXQVEUYQZKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride typically involves the reaction of 6-chloropyridin-2-amine with piperidine under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the trihydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives .

Scientific Research Applications

6-Chloro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-N-(pyridin-4-yl)pyridin-2-amine
  • 6-Chloro-N-(piperidin-3-yl)pyridin-2-amine
  • 6-Chloro-N-(piperidin-2-yl)pyridin-2-amine

Uniqueness

6-Chloro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride is unique due to its specific substitution pattern and the presence of the trihydrochloride salt. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

6-chloro-N-piperidin-4-ylpyridin-2-amine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3.3ClH/c11-9-2-1-3-10(14-9)13-8-4-6-12-7-5-8;;;/h1-3,8,12H,4-7H2,(H,13,14);3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEBXQVEUYQZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=NC(=CC=C2)Cl.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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